Cas no 1312211-54-3 (Naphthalene,2,6-diiodo-3,7-dimethoxy-)

Naphthalene,2,6-diiodo-3,7-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- Naphthalene,2,6-diiodo-3,7-dimethoxy-
- 2,6-Diiodo-3,7-dimethoxynaphthalene
-
- インチ: 1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3
- InChIKey: ZVSMHHDPCWARBH-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC2=CC(=C(C=C2C=1)OC)I)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 18.5
Naphthalene,2,6-diiodo-3,7-dimethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM563097-5g |
2,6-Diiodo-3,7-dimethoxynaphthalene |
1312211-54-3 | 95%+ | 5g |
$1512 | 2024-08-02 | |
Chemenu | CM563097-10g |
2,6-Diiodo-3,7-dimethoxynaphthalene |
1312211-54-3 | 95%+ | 10g |
$2457 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159701-10g |
2,6-Diiodo-3,7-dimethoxynaphthalene |
1312211-54-3 | 98% | 10g |
¥23955.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159701-5g |
2,6-Diiodo-3,7-dimethoxynaphthalene |
1312211-54-3 | 98% | 5g |
¥11796.00 | 2024-08-09 |
Naphthalene,2,6-diiodo-3,7-dimethoxy- 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
Naphthalene,2,6-diiodo-3,7-dimethoxy-に関する追加情報
Compound CAS No. 131221-54-3: Naphthalene,2,6-diiodo-3,7-dimethoxy-
Naphthalene,2,6-diiodo-3,7-dimethoxy-, also identified by the CAS registry number 131221-54-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its naphthalene backbone, which serves as the central aromatic structure. The presence of two iodine atoms at the 2 and 6 positions of the naphthalene ring introduces unique electronic properties, while the methoxy groups at the 3 and 7 positions contribute to increased solubility and stability in various solvents. The combination of these functional groups makes this compound a valuable tool in modern chemical research.
The synthesis of Naphthalene,2,6-diiodo-3,7-dimethoxy- involves a series of carefully controlled reactions. Initially, the naphthalene derivative is prepared through Friedel-Crafts alkylation or acylation reactions. Subsequent iodination at the specific positions is achieved using iodine-based reagents under controlled conditions to ensure regioselectivity. The introduction of methoxy groups is typically accomplished via nucleophilic aromatic substitution or through directed metallation techniques. These steps require precise stoichiometric control and optimization to achieve high yields and purity.
Recent studies have highlighted the potential of this compound in advanced materials science applications. For instance, researchers have explored its use as a precursor for synthesizing novel organic semiconductors. The iodine atoms in the structure act as effective leaving groups during coupling reactions, enabling the formation of extended conjugated systems that are essential for high-performance electronic devices such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). The methoxy groups further enhance the material's processability by improving its solubility in common organic solvents.
In addition to its role in materials science, Naphthalene,2,6-diiodo-3,7-dimethoxy- has shown promise in medicinal chemistry. Its unique electronic properties make it a potential candidate for drug delivery systems and bioimaging agents. Recent research has demonstrated that this compound can serve as a scaffold for designing molecules with specific pharmacokinetic profiles. The iodine atoms can be replaced with other functional groups to tailor the molecule's bioactivity and selectivity for target proteins or receptors.
The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have revealed that the iodine atoms significantly influence the compound's electronic structure by withdrawing electron density from the aromatic ring. This effect enhances the molecule's reactivity towards electrophilic substitution reactions while maintaining its stability under ambient conditions. Such insights are critical for optimizing synthetic pathways and predicting potential applications.
In conclusion, Naphthalene,2,6-diiodo-3,7-dimethoxy-, with its CAS number 131221-54-3, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers in organic synthesis, materials science, and medicinal chemistry. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern chemical technologies.
1312211-54-3 (Naphthalene,2,6-diiodo-3,7-dimethoxy-) 関連製品
- 2227772-06-5(methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate)
- 1029776-66-6(N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)
- 24442-56-6(Cyclohexanol, 1-oxiranyl-)
- 2228410-30-6(3-(diethoxymethyl)pentanedioic acid)
- 955581-62-1(1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)
- 2852767-99-6(2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde)
- 1592777-37-1(1-Hexanone, 3-amino-1-cyclopropyl-)
- 1319128-85-2(4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)
- 2228534-19-6(2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine)
